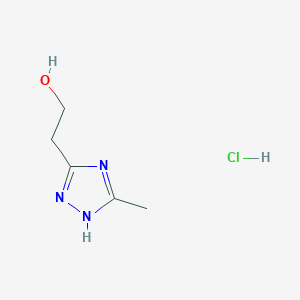

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride

Description

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a hydrochloride salt of a 1,2,4-triazole derivative bearing a methyl group at position 5 and an ethanol moiety at position 2. The compound combines the hydrogen-bonding capability of the ethanol group with the aromatic heterocyclic structure of the triazole ring. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-6-5(2-3-9)8-7-4;/h9H,2-3H2,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXNOLKMXCPSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, followed by the separation and purification of the product using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted triazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride is a triazole derivative with significant potential in various scientific and medicinal applications. Its unique chemical structure allows it to interact with biological systems, making it a candidate for research in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride exhibits notable antimicrobial activity. It has been tested against various bacterial strains with the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.25 |

These results suggest that the compound could be developed into a new antibiotic, particularly against resistant bacterial strains.

Anticancer Research

The compound has also shown potential in anticancer research. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by interacting with specific molecular targets involved in cell proliferation and apoptosis. Further investigations are needed to elucidate the exact mechanisms of action and therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives included 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride. The results demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development. The study emphasized the need for further pharmacological evaluations and toxicity assessments to establish safety profiles for clinical applications.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers explored the effects of this compound on human cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride with structurally related triazole derivatives, focusing on substituents, molecular weight, functional groups, and physical/chemical properties.

Key Observations:

Functional Group Impact: Ethanol vs. Amine: The ethanol group in the target compound provides hydroxyl-mediated hydrogen bonding, which may enhance solubility but reduce lipophilicity compared to amine derivatives (e.g., 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride). Amines generally exhibit higher basicity, influencing pharmacokinetics and target engagement .

Substituent Effects :

- Alkyl Chain Length : Extending the chain (e.g., propylamine in CID 56828132) increases molecular weight and lipophilicity, which could enhance tissue penetration but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Piperidine or phenyl groups (e.g., in and ) introduce steric bulk and π-π stacking capabilities, affecting crystallinity and receptor affinity .

Synthetic Yields and Methods: Triazole derivatives are commonly synthesized via cyclization reactions using potassium carbonate or similar bases in acetonitrile or ethanol (e.g., ). Yields for analogs range from 48% to high yields (>80%), depending on substituent complexity .

Structural and Crystallographic Data :

- Isostructural compounds (e.g., and ) demonstrate that halogen substitutions (Cl vs. F) can preserve crystal symmetry (triclinic, P̄1), suggesting predictable solid-state behavior for the target compound if similar substituents are used .

The ethanol derivative may offer distinct pharmacokinetics due to altered polarity .

Biological Activity

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride is a compound belonging to the class of 1,2,4-triazoles, known for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine and research.

- Molecular Formula : CHClNO

- Molecular Weight : 163.60 g/mol

- CAS Number : 2408970-84-1

The primary targets of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride include:

- RAC-alpha serine/threonine-protein kinase

- Glycogen synthase kinase-3 beta (GSK-3β)

These interactions can alter the phosphorylation state of these proteins, potentially modulating various signaling pathways such as the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .

Antimicrobial Activity

Research indicates that 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves inhibiting key enzymes necessary for microbial survival and proliferation.

Anticancer Potential

The compound has shown promise in anticancer research. Studies have evaluated its cytotoxic effects on several cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC) values were determined using MTT assays, indicating significant cytotoxicity against these cell lines. For instance, a study reported IC values ranging from 20 to 162 μM for various derivatives of triazole compounds .

Study on Anticancer Activity

In one study examining the anticancer effects of triazole derivatives, researchers synthesized various compounds based on the triazole structure. They found that specific modifications to the triazole ring enhanced cytotoxic activity against cancer cells. The study highlighted that the incorporation of different substituents could significantly influence the biological activity of these compounds .

Enzyme Inhibition Studies

Another significant study focused on the inhibition of GSK-3β by 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride. The results suggested that this compound could modulate pathways involved in cell survival and apoptosis, providing insights into its potential therapeutic applications in cancer treatment .

Pharmacokinetics

Currently, detailed pharmacokinetic data regarding absorption, distribution, metabolism, and excretion (ADME) for this compound remain limited. Further studies are required to elucidate these parameters to better understand its therapeutic potential.

Applications in Research

The compound is utilized in various scientific fields:

- Chemistry : As a building block for synthesizing more complex molecules.

- Biology : In studies related to enzyme inhibition and protein-ligand interactions.

- Medicine : Investigated for potential therapeutic effects including antimicrobial and anticancer activities.

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic Question: Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress using solvent systems like chloroform:methanol (7:3) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substituent positions on the triazole ring and ethanol moiety .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency of the hydrochloride salt .

Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism in the triazole ring, requiring DFT calculations for resolution .

Advanced Question: How do variations in reaction conditions (e.g., solvent, temperature) impact the yield of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride during synthesis?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve alkylation efficiency by stabilizing transition states, while ethanol enhances cyclization via hydrogen bonding .

- Temperature : Reflux (~80–90°C) accelerates cyclization but may degrade heat-sensitive intermediates. Lower temperatures (20–25°C) are used for acid-sensitive steps .

- Catalysis : Triethylamine neutralizes HCl byproducts during acetamide formation, preventing side reactions .

Methodological Tip : Optimize stepwise by screening solvents (dioxane vs. THF) and temperatures using design-of-experiments (DoE) to maximize yield .

Advanced Question: What strategies are employed to resolve contradictions in spectroscopic data when characterizing novel triazole derivatives?

Answer:

- Tautomerism Analysis : Triazole rings exhibit 1,2,3- vs. 1,2,4-tautomerism, leading to split NMR signals. Use variable-temperature NMR or X-ray crystallography to identify dominant tautomers .

- Isotopic Labeling : Deuterated solvents (DMSO-d₆) clarify exchangeable proton signals (e.g., NH in triazole) .

- Computational Validation : Compare experimental NMR/MS data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

Case Study : A 2023 study resolved conflicting NOESY correlations by confirming the ethanol side chain’s conformation via molecular docking .

Advanced Question: How is the biological activity of this compound evaluated in enzyme modulation studies, and what controls are essential?

Answer:

- Assay Design :

- Target Enzymes : Test against kinases or cytochrome P450 isoforms due to triazole’s metal-coordinating ability .

- Controls : Use known inhibitors (e.g., ketoconazole for CYP450) and solvent-only blanks .

- Dose-Response : IC₅₀ values are determined via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

- Counter-Screening : Validate specificity using unrelated enzymes (e.g., esterases) to rule off-target effects .

Q. Table 2: Example Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| CYP3A4 | 12.3 ± 1.2 | Fluorescent substrate | |

| EGFR Kinase | 8.7 ± 0.9 | ADP-Glo™ |

Advanced Question: What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:

- ADME Prediction : Tools like SwissADME or ADMETLab estimate solubility (LogS), permeability (Caco-2), and metabolic stability .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., triazole binding to kinase ATP pockets) .

- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .

Note : Experimental validation via HPLC-based metabolic assays (e.g., microsomal stability) is critical to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.